molecular formula C5H5NO B2799633 4,5-Dihydrofuran-2-carbonitrile CAS No. 108734-03-8

4,5-Dihydrofuran-2-carbonitrile

Cat. No.: B2799633
CAS No.: 108734-03-8
M. Wt: 95.101
InChI Key: ZMMRMSTYDMIIAH-UHFFFAOYSA-N
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Description

4,5-Dihydrofuran-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H5NO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of a nitrile group (-CN) attached to the second carbon of the furan ring, and it is partially hydrogenated at the 4th and 5th positions, making it a dihydrofuran derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dihydrofuran-2-carbonitrile can be synthesized through various methods. One common approach involves the use of a tandem Knoevenagel–Michael–O-cyclization sequence. This method typically involves the reaction of aroyl acetonitriles with aromatic aldehydes in the presence of imidazolium ylide and a base such as triethylamine (Et3N) . The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the dihydrofuran ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up can be applied. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored for sustainable production .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrofuran-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydrofuran-2-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to other dihydrofuran derivatives, it offers a unique combination of structural features that can be exploited in various chemical and biological applications .

Properties

IUPAC Name

2,3-dihydrofuran-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c6-4-5-2-1-3-7-5/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMRMSTYDMIIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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